6-Hydroxy Desloratadine

Description

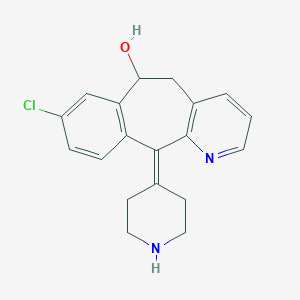

Structure

3D Structure

Properties

IUPAC Name |

13-chloro-2-piperidin-4-ylidene-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2O/c20-14-3-4-15-16(11-14)17(23)10-13-2-1-7-22-19(13)18(15)12-5-8-21-9-6-12/h1-4,7,11,17,21,23H,5-6,8-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQNVDYYIWHWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70562428 | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119410-05-8 | |

| Record name | 6-Hydroxydesloratadine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119410058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70562428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXYDESLORATADINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZW1TK7TV04 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Hydroxy Desloratadine chemical structure and properties

An In-Depth Technical Guide to 6-Hydroxy Desloratadine: Structure, Properties, and Analytical Considerations

Introduction

Desloratadine, the primary active metabolite of the second-generation antihistamine Loratadine, is a potent and selective H1-receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and urticaria.[1][2] Unlike its predecessors, Desloratadine exhibits a favorable safety profile, notably lacking sedative effects due to its limited ability to cross the blood-brain barrier.[3] The clinical development and regulatory assessment of any drug necessitate a thorough understanding of its metabolic fate. Metabolites can possess their own pharmacological activity, contribute to the parent drug's overall efficacy, or present unique toxicological concerns.

This compound is a key hydroxylated metabolite formed during the biotransformation of Desloratadine.[4][5] Its characterization is paramount for a complete understanding of Desloratadine's pharmacokinetics, safety profile, and mechanism of action. This guide provides a comprehensive technical overview of this compound, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, metabolic formation, and the analytical methodologies required for its quantification in biological matrices.

Chapter 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and physical characteristics is the foundation of all further pharmacological and analytical investigation.

Chemical Structure and Nomenclature

This compound is a tricyclic compound featuring a fused cyclohepta[1,2-b]pyridine ring system. The core structure is shared with its parent, Desloratadine, with the key distinction being the addition of a hydroxyl group at the 6-position of the dihydrobenzo[6][7]cyclohepta[1,2-b]pyridin-6-ol ring.

-

IUPAC Name: 8-chloro-11-(piperidin-4-ylidene)-6,11-dihydro-5H-benzo[6][7]cyclohepta[1,2-b]pyridin-6-ol[8][9]

-

Canonical SMILES: C1CNCCC1=C2C3=C(C=C(C=C3)Cl)C(CC4=C2N=CC=C4)O[10]

-

InChIKey: UEQNVDYYIWHWNX-UHFFFAOYSA-N[10]

Physicochemical Data Summary

The physicochemical properties of a metabolite influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the design of appropriate analytical methods. The data below are computed properties that provide valuable estimates for experimental design.

| Property | Value | Source |

| Molecular Weight | 326.82 g/mol | [9][11] |

| Monoisotopic Mass | 326.1185909 Da | [10] |

| XLogP3 | 3.4 | [10] |

| Hydrogen Bond Donor Count | 2 | [10] |

| Hydrogen Bond Acceptor Count | 3 | [10] |

| Polar Surface Area | 45.2 Ų | [10] |

| Rotatable Bond Count | 1 | [10] |

Chapter 2: Biological Fate and Pharmacological Significance

This compound does not arise in isolation; it is part of a complex metabolic cascade that begins with the administration of Loratadine. Understanding this pathway is critical for interpreting pharmacokinetic data and assessing drug-drug interaction potential.

Metabolic Pathway of Loratadine and Desloratadine

Loratadine undergoes extensive first-pass metabolism to form Desloratadine, its major and more potent active metabolite.[12][13] This conversion is primarily mediated by cytochrome P450 (CYP) enzymes, including CYP3A4 and CYP2D6.[13] Following its formation, Desloratadine is further metabolized through hydroxylation and subsequent glucuronidation.[13][14] The major hydroxylated metabolite is 3-hydroxy Desloratadine, but other isomers, including 5-hydroxy and this compound, are also formed.[1][4]

Formation of this compound

The hydroxylation of Desloratadine to its various isomers is a critical detoxification and elimination pathway. In vitro studies using human liver microsomes have indicated that the formation of this compound can be mediated by several CYP enzymes, including CYP3A4, CYP2D6, and CYP2C19.[4] The involvement of multiple enzymes suggests a low likelihood of significant metabolic drug-drug interactions affecting this specific pathway, as inhibition of one enzyme may be compensated for by others.

Caption: Metabolic pathway from Loratadine to key metabolites.

Pharmacological Profile

Desloratadine is a long-acting tricyclic antihistamine with high selectivity for the peripheral H1 receptor.[7] This selectivity is the basis for its non-sedating profile. While 3-hydroxy Desloratadine is recognized as a major active metabolite, the specific pharmacological activity of this compound is less defined in publicly available literature.[6][7] However, as a standard practice in drug development, all significant metabolites are evaluated for potential on-target and off-target activity. The structural similarity to the parent compound suggests it may retain some affinity for the H1 receptor, potentially contributing to the overall duration of the antihistaminic effect.

Chapter 3: Synthesis and Manufacturing Considerations

The availability of pure reference standards is a prerequisite for any analytical or toxicological study. While commercial suppliers offer this compound, understanding its synthesis is valuable for researchers who may need to produce it in-house or develop related analogues.[9][15]

Retrosynthetic Approaches

A logical synthetic strategy for this compound would involve the direct oxidation of Desloratadine. This approach leverages the readily available starting material. The key challenge is achieving regioselectivity—directing the oxidation specifically to the C-6 position. This could be approached through:

-

Direct Oxidation: Using mild oxidizing agents that favor benzylic positions. However, this may lead to a mixture of hydroxylated isomers (3-OH, 5-OH, 6-OH) requiring extensive chromatographic purification.

-

Directed Oxidation: Employing a starting material with a directing group that facilitates hydroxylation at the desired position, followed by removal of the directing group.

-

Total Synthesis: A multi-step synthesis building the tricyclic core with the hydroxyl group already in place. This is a more complex but potentially higher-yielding approach for producing a single isomer. A synthesis for the related 3-hydroxy desloratadine starting from 3-methyl pyridine has been reported and could be adapted.[12]

Chapter 4: Analytical Methodologies for Quantification

Accurate and precise measurement of drug metabolites in biological fluids is a cornerstone of pharmacokinetic and toxicological studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.

Protocol: Quantification of this compound in Human Plasma via LC-MS/MS

This protocol provides a representative workflow for a validated bioanalytical method.

Objective: To determine the concentration of this compound in human plasma samples.

1. Materials and Reagents:

-

This compound reference standard

-

Stable Isotope Labeled Internal Standard (SIL-IS), e.g., this compound-d4

-

Human plasma (K₂EDTA as anticoagulant)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

2. Sample Preparation (Protein Precipitation):

-

Step 1: Aliquot 100 µL of human plasma (calibrators, quality controls, or unknown samples) into a 1.5 mL microcentrifuge tube.

-

Step 2: Add 20 µL of internal standard working solution (e.g., 50 ng/mL in 50:50 methanol:water).

-

Step 3: Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.

-

Step 4: Vortex the mixture for 1 minute.

-

Step 5: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Step 6: Transfer 200 µL of the supernatant to a clean autosampler vial for analysis.

3. LC-MS/MS Conditions:

-

LC System: UPLC/UHPLC system

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions, and equilibrate.

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization, Positive (ESI+)

-

MRM Transitions:

-

This compound: Q1 -> Q3 (e.g., m/z 327.1 -> 259.1)

-

Internal Standard: Q1 -> Q3 (e.g., m/z 331.1 -> 263.1)

-

4. Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibrators.

-

Apply a weighted (e.g., 1/x²) linear regression to the calibration curve.

-

Quantify unknown samples by interpolating their peak area ratios from the regression line.

Caption: LC-MS/MS sample preparation and analysis workflow.

Chapter 5: Regulatory and Toxicological Context

The study of drug metabolites is not merely an academic exercise; it is a critical regulatory requirement for ensuring patient safety.

The Role of Metabolite Profiling in Drug Safety

Regulatory agencies like the FDA and EMA require that all metabolites present at significant levels in humans be identified and characterized. According to ICH M3(R2) guidelines, metabolites that constitute more than 10% of the parent drug's exposure at steady state should undergo toxicological assessment. Therefore, the accurate quantification of this compound is essential to determine if it meets this threshold and requires dedicated safety studies.

Toxicological Assessment

Non-clinical safety studies for Desloratadine and its parent, Loratadine, have revealed no special hazards for humans.[16] If this compound is found to be a major human metabolite, its safety profile must be established. This typically involves synthesizing the metabolite and conducting a panel of in vitro (e.g., Ames test for mutagenicity) and in vivo toxicology studies. The existing safety data for Desloratadine provides a strong foundation, but the unique chemical entity of the metabolite must be assessed on its own merits.

Conclusion

This compound is an important metabolite in the biotransformation pathway of the widely used antihistamine, Desloratadine. Its formation, mediated by key CYP450 enzymes, represents a significant route of clearance for the parent drug. For drug development professionals, a thorough characterization of this metabolite—from its fundamental chemical properties to its potential pharmacological and toxicological impact—is indispensable. The application of robust bioanalytical techniques, such as the LC-MS/MS protocol detailed herein, is crucial for generating the precise quantitative data needed to satisfy regulatory requirements and ensure a comprehensive understanding of Desloratadine's disposition in humans. Continued investigation into the specific biological activities of this compound will further refine our knowledge of this effective and safe therapeutic agent.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 14637770, this compound. Retrieved from [Link].

-

Ghosal, A., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. Retrieved from [Link].

-

Veeprho. This compound (Mixture of Conformational Isomers). Retrieved from [Link].

-

PharmaCompass. Desloratadine | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link].

-

Medicine.com (2020). Desloratadine: Dosage, Mechanism/Onset of Action, Half-Life. Retrieved from [Link].

- Patel, R., et al. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Analytical Methods.

-

Wang, Z., et al. (2012). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 4(1), 336-341. Retrieved from [Link].

- Schering Canada Inc. (2018).

- Canonica, G.W., & Blaiss, M. (2011). Desloratadine: a review of pharmacology and clinical efficacy in allergic rhinitis and urticaria. Expert Opinion on Drug Metabolism & Toxicology, 7(1), 1-13.

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. Retrieved from [Link].

- Derayea, S. M. S. (2014). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. Pakistan Journal of Pharmaceutical Sciences, 27(6), 1781-1788.

-

Anthes, J.C., et al. (2015). The pharmacologic profile of desloratadine: A review. ResearchGate. Retrieved from [Link].

-

Affrime, M., et al. (2002). A pharmacokinetic profile of desloratadine in healthy adults, including elderly. Clinical Drug Investigation, 22(1), 31-38. Retrieved from [Link].

- Devillier, P., et al. (2008). Pharmacology of desloratadine: Special characteristics. Allergy and Asthma Proceedings, 29(1), 1-7.

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10359050, 3-Hydroxydesloratadine. Retrieved from [Link].

-

Lin, Y., et al. (2012). Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues. Medicinal Chemistry, 8(6), 1126-1132. Retrieved from [Link].

- Gjetja, E., & Kask, L. (2010). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica, 67(4), 351-356.

-

Drugs.com. Desloratadine: Package Insert / Prescribing Info / MOA. Retrieved from [Link].

- Stoian, D., et al. (2015). Preliminary Impurity Profile Study of Desloratadine Used in Toxicological Studies. Revista de Chimie, 66(7), 1038-1040.

- USP-NF (2018).

-

Kagr, D.K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-561. Retrieved from [Link].

- Parmar, K. A., et al. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 11(7), 2845-2849.

-

European Medicines Agency. Desloratadine ratiopharm, INN-desloratadine: ANNEX I SUMMARY OF PRODUCT CHARACTERISTICS. Retrieved from [Link].

- Google Patents. CN113004245B - Preparation method of desloratadine.

Sources

- 1. openaccessjournals.com [openaccessjournals.com]

- 2. researchgate.net [researchgate.net]

- 3. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 119410-05-8 [chemicalbook.com]

- 6. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. medicine.com [medicine.com]

- 8. veeprho.com [veeprho.com]

- 9. This compound | LGC Standards [lgcstandards.com]

- 10. This compound | C19H19ClN2O | CID 14637770 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Page loading... [guidechem.com]

- 12. jocpr.com [jocpr.com]

- 13. researchgate.net [researchgate.net]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. ec.europa.eu [ec.europa.eu]

An In-Depth Technical Guide to the In Vitro Metabolism of Desloratadine to 6-Hydroxy Desloratadine

This guide provides a comprehensive technical overview of the in vitro metabolism of Desloratadine, with a specific focus on the formation of its minor metabolite, 6-Hydroxy Desloratadine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes current scientific understanding, outlines detailed experimental protocols, and offers insights into the enzymatic machinery responsible for this metabolic transformation.

Introduction: Desloratadine and its Metabolic Fate

Desloratadine, the active metabolite of the second-generation antihistamine Loratadine, is a potent and long-acting H1 receptor inverse agonist. It is widely prescribed for the relief of symptoms associated with allergic rhinitis and chronic idiopathic urticaria. Upon administration, Desloratadine undergoes extensive metabolism in the liver. The primary and most well-characterized metabolic pathway is the formation of 3-Hydroxy Desloratadine, a reaction that involves a unique sequential process of N-glucuronidation by UGT2B10 followed by hydroxylation by Cytochrome P450 2C8 (CYP2C8)[1][2].

While the 3-hydroxylation pathway is predominant, Desloratadine is also subject to other metabolic transformations, including the formation of 5- and 6-hydroxylated metabolites. These are considered minor metabolic pathways. This guide will specifically elaborate on the in vitro characterization of the formation of this compound.

The Enzymatic Landscape of Desloratadine 6-Hydroxylation

The formation of this compound is a Phase I metabolic reaction, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes. Reaction phenotyping studies, employing human liver microsomes (HLMs) and recombinant human CYP enzymes, have implicated several isoforms in this process.

The key CYP enzymes involved in the formation of this compound are:

-

CYP3A4

-

CYP2D6

-

CYP2C19

-

CYP1A1

It is important to note that many studies have investigated the formation of 5- and this compound concurrently, and the precise contribution of each enzyme to the specific 6-hydroxylation pathway is not as extensively detailed as the major 3-hydroxylation route[3].

Causality Behind Multi-Enzyme Involvement

The involvement of multiple CYP enzymes in the 6-hydroxylation of Desloratadine highlights the broad substrate specificity of these enzymes. This redundancy in metabolic pathways can be advantageous from a pharmacological perspective, as it reduces the likelihood of significant drug-drug interactions or profound metabolic effects due to genetic polymorphisms in a single CYP enzyme.

Experimental Systems for Studying 6-Hydroxylation

To investigate the in vitro metabolism of Desloratadine to this compound, two primary experimental systems are employed:

-

Human Liver Microsomes (HLMs): HLMs are subcellular fractions of the liver that contain a rich complement of drug-metabolizing enzymes, including the various CYP isoforms. They represent a physiologically relevant in vitro model for studying hepatic metabolism.

-

Recombinant Human CYP Enzymes: These are individual CYP enzymes expressed in a cellular system that lacks other drug-metabolizing enzymes (e.g., insect cells or bacterial cells). This system allows for the unambiguous identification of which specific CYP isoform is responsible for a particular metabolic reaction.

The workflow for investigating the in vitro metabolism of Desloratadine to this compound is depicted in the following diagram:

Caption: Metabolic pathways of Desloratadine.

Analytical Considerations

The accurate quantification of this compound is crucial for in vitro metabolism studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this application due to its high sensitivity and selectivity.[4][5][6]

Key aspects of a robust LC-MS/MS method include:

-

Chromatographic Separation: A suitable C18 or similar reversed-phase column should be used to achieve chromatographic separation of Desloratadine and its various metabolites.

-

Mass Spectrometric Detection: Multiple Reaction Monitoring (MRM) mode is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte (this compound) and the internal standard.

-

Method Validation: The analytical method must be thoroughly validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Perspectives

The in vitro metabolism of Desloratadine to this compound is a minor metabolic pathway primarily mediated by CYP3A4, CYP2D6, CYP2C19, and potentially CYP1A1. While the major metabolic pathway leading to 3-Hydroxy Desloratadine has been extensively characterized, the 6-hydroxylation route remains less defined, particularly concerning the specific kinetic parameters for each contributing enzyme.

Future research should focus on elucidating the precise kinetics of 6-hydroxylation by individual CYP isoforms. This will provide a more complete understanding of Desloratadine's metabolic profile and further refine our ability to predict potential drug-drug interactions. The methodologies outlined in this guide provide a robust framework for conducting such investigations, contributing to the broader knowledge base of drug metabolism and enhancing the safety and efficacy of pharmacotherapy.

References

-

Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

-

Muppavarapu, R., Guttikar, S., & Kamarajan, K. (2015). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Perspectives in Clinical Research, 6(2), 93-100. [Link]

- Zhang, K., Zhang, X., & Lu, W. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Journal of Sichuan University (Medical Sciences).

- Dridi, I., & Marquet, P. (2013). Kinetic parameters of human P450 isoforms involved in the metabolism of the antiallergic drug, loratadine.

- Xu, H. R., Li, X. N., Chen, W. L., & Chu, N. N. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659-666.

-

Dridi, I., & Marquet, P. (2013). Kinetic parameters of human P450 isoforms involved in the metabolism of the antiallergic drug, loratadine. ResearchGate. [Link]

-

S, R., P, K., & M, S. (2015). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(5), 329-337. [Link]

- BenchChem. (n.d.).

- Ghosal, A., Gupta, S., Ramanathan, R., & Alton, K. (2009). Metabolism of Loratadine and Further Characterization of Its In Vitro Metabolites. Drug Metabolism Letters, 3(3), 162-170.

- Ghosal, A., Gupta, S., Ramanathan, R., & Alton, K. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Bentham Science Publishers.

-

Barecki, M. E., Merritt, G., & Name, not provided. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1172-1175. [Link]

- Dridi, I., & Marquet, P. (2013). Kinetic parameters (mean estimate ± standar d error)

-

Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

-

Ghosal, A., Gupta, S., Ramanathan, R., & Alton, K. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. [Link]

- Barecki, M. E., Merritt, G., & Name, not provided. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1172-1175.

- Kazmi, F., Yerino, P., Barbara, J. E., & Parkinson, A. (2015). Fig. 2. Determination of the enzyme kinetics for the formation of...

-

Rodrigues, A. D. (2005). Reaction Phenotyping: Current Industry Efforts to Identify Enzymes Responsible for Metabolizing Drug Candidates. Current Drug Metabolism, 6(4), 305-314. [Link]

-

Doran, A. C., Obach, R. S., Smith, B. J., & Stresser, D. M. (2022). Defining the Selectivity of Chemical Inhibitors Used for Cytochrome P450 Reaction Phenotyping: Overcoming Selectivity Limitations with a Six-Parameter Inhibition Curve-Fitting Approach. Drug Metabolism and Disposition, 50(9), 1205-1215. [Link]

-

Anthes, J. C., Gilchrest, H., & Richard, C. (2002). The pharmacologic profile of desloratadine: A review. Allergy, 57(S72), 29-37. [Link]

Sources

- 1. Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS [ykxb.scu.edu.cn]

- 2. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

6-Hydroxy Desloratadine mechanism of action in vitro

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 6-Hydroxy Desloratadine

Executive Summary

Desloratadine, the primary active metabolite of loratadine, is a potent second-generation antihistamine renowned for its efficacy and safety profile. Its pharmacology extends beyond simple histamine H1 receptor antagonism, encompassing a suite of anti-inflammatory effects. The in vivo activity of desloratadine is shaped by its own metabolic profile, which includes the formation of hydroxylated metabolites. While the 3-hydroxy metabolite is the most prominent, minor metabolites such as this compound are also formed and noted to be pharmacologically active[1][2]. This guide provides a comprehensive technical framework for elucidating the in vitro mechanism of action of this compound. It is structured not as a simple data sheet, but as a strategic guide for the research professional, detailing the core principles, causal logic, and detailed methodologies required for a thorough characterization. We will leverage the extensive data available for the parent compound, desloratadine, to establish the experimental context and benchmarks for evaluating its hydroxylated metabolites.

In Vitro Metabolic Generation of this compound

A prerequisite to studying the mechanism of any metabolite is understanding its formation. In vitro, desloratadine is converted into several hydroxylated forms. While the major pathway leads to 3-hydroxy desloratadine through a complex sequential reaction involving UGT2B10 and CYP2C8[3], the formation of 5- and this compound represents a minor but important pathway.

Enzymatic Pathway: In vitro studies using human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes have identified that the 6-hydroxylation of desloratadine is mediated by several CYP enzymes, primarily CYP3A4, CYP2D6, and CYP2C19 [4][5].

Causality in Experimental Design: When designing in vitro studies, the choice of metabolic system is critical.

-

Human Liver Microsomes (HLMs): Provide a physiologically relevant mix of CYP enzymes and are the standard for initial metabolic profiling.

-

Recombinant CYPs (rCYPs): Essential for reaction phenotyping—pinpointing exactly which enzyme(s) are responsible for the formation of this compound. Co-incubation with specific chemical inhibitors in HLM assays can provide corroborating evidence.

Primary Mechanism: Histamine H1 Receptor Interaction

The hallmark of an antihistamine is its interaction with the histamine H1 receptor (H1R). The H1R is a G-protein coupled receptor (GPCR) that, upon binding histamine, activates the Gq/11 pathway, leading to the downstream release of intracellular calcium[6]. Modern second-generation antihistamines like desloratadine are not merely antagonists but are classified as inverse agonists .

The Principle of Inverse Agonism: The H1 receptor possesses a degree of constitutive (basal) activity even in the absence of histamine. While a neutral antagonist simply blocks histamine from binding, an inverse agonist binds to the receptor and stabilizes it in an inactive conformation, reducing this basal activity[7]. This mechanism is believed to contribute to their anti-inflammatory effects beyond symptom relief.

Methodology: Radioligand Binding Assay (Affinity Determination)

To quantify the binding strength of this compound to the H1R, a competitive radioligand binding assay is the gold standard. This assay measures the concentration of the test compound required to displace a known radioactive ligand from the receptor.

Experimental Protocol:

-

System Preparation: Utilize cell membranes prepared from a stable cell line (e.g., CHO-K1 or HEK293) recombinantly expressing the human histamine H1 receptor (hH1R).

-

Reagents:

-

Radioligand: [³H]mepyramine, a well-characterized H1R antagonist radioligand.

-

Test Compound: this compound, serially diluted over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

Non-Specific Binding Control: A high concentration of a known, non-radioactive H1R antagonist (e.g., 10 µM unlabeled mepyramine or desloratadine).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.

-

-

Incubation: Combine the cell membranes, [³H]mepyramine (at a concentration near its Kd, ~1-2 nM), and either buffer, test compound, or non-specific control in a 96-well plate. Incubate at 25°C for 60-120 minutes to reach equilibrium.

-

Harvesting: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), which trap the membranes but allow unbound radioligand to pass through. Wash the filters rapidly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation : Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor[8].

-

Trustworthiness through Self-Validation: The protocol's integrity relies on controls. Total binding (membranes + radioligand) versus non-specific binding (plus excess unlabeled ligand) defines the specific binding window, which must be robust for valid results.

Diagram: Radioligand Binding Assay Workflow

Caption: Workflow for determining H1R binding affinity.

Contextual Data: While specific Ki values for this compound are not available in peer-reviewed literature, the parent compound and other antihistamines provide critical benchmarks.

| Compound | H1 Receptor Affinity (Ki, nM) | Source(s) |

| Desloratadine | 0.4 - 1.1 | [8][9][10] |

| Levocetirizine | ~3 | [10] |

| Fexofenadine | ~10 | [10] |

| Loratadine | ~16 - 153 | [9][10] |

Methodology: Functional Antagonism (Calcium Flux Assay)

Binding affinity does not always correlate perfectly with functional activity. A calcium flux assay directly measures the ability of a compound to inhibit the histamine-induced signal transduction cascade.

Diagram: Histamine H1 Receptor Signaling Pathway

Caption: Simplified H1R Gq-mediated signaling cascade.

Experimental Protocol:

-

System Preparation: Seed hH1R-expressing cells (e.g., CHO-K1 or HEK293) into black, clear-bottom 96- or 384-well microplates and culture overnight to form a monolayer.

-

Dye Loading: Wash cells with assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES). Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 45-60 minutes at 37°C. The AM ester allows the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the active, calcium-sensitive form.

-

Compound Pre-incubation: Wash away excess dye. Add serial dilutions of the test compound (this compound) or a reference antagonist (e.g., desloratadine) to the wells. Incubate for 15-30 minutes. This allows the antagonist to bind to the receptors.

-

Agonist Stimulation & Signal Reading: Place the plate in a fluorescence kinetic plate reader (e.g., FLIPR, FlexStation). Measure the baseline fluorescence for 10-20 seconds. Then, using the instrument's integrated fluidics, add a pre-determined concentration of histamine (typically the EC₈₀, the concentration that gives 80% of the maximal response) to all wells.

-

Data Acquisition: Immediately after histamine addition, continuously record the fluorescence intensity over time (e.g., every second for 90-120 seconds). The histamine-induced activation of H1R will cause Ca²⁺ release, leading to a sharp increase in fluorescence.

-

Data Analysis:

-

The antagonist's effect is measured by the reduction in the peak fluorescence signal induced by histamine.

-

Plot the % inhibition versus the log concentration of the antagonist to determine the IC₅₀.

-

For a more rigorous determination of potency, perform a Schild analysis . This involves generating multiple histamine dose-response curves in the presence of fixed concentrations of the antagonist. The analysis yields a pA₂ value, which is a measure of antagonist potency independent of the agonist concentration used.

-

Pleiotropic Effects: Mast Cell Stabilization

Potent second-generation antihistamines often exhibit anti-inflammatory activities that are independent of H1R antagonism. A key in vitro correlate of this activity is the ability to inhibit the degranulation of mast cells, preventing the release of histamine, proteases (like β-hexosaminidase), and pro-inflammatory cytokines[11]. Desloratadine has been shown to have this mast cell stabilizing effect[12][13].

Methodology: Mast Cell Degranulation Assay

This functional assay quantifies the release of granular contents from mast cells following stimulation.

Experimental Protocol:

-

System Preparation: Use a suitable mast cell model.

-

Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a common model. They can be sensitized overnight with anti-DNP IgE.

-

Primary Cells: Peritoneal mast cells from rats or mice can also be used for higher physiological relevance.

-

-

Reagents:

-

Stimulant:

-

For IgE-sensitized cells: DNP-HSA (an antigen that cross-links the IgE receptors).

-

For non-IgE-mediated stimulation: A chemical secretagogue like Compound 48/80 or Calcium Ionophore A23187.

-

-

Lysis Control: Triton X-100 (1%) to induce 100% mediator release.

-

Endpoint Substrate: p-N-acetyl-β-D-glucosaminide (pNAG), the substrate for the released enzyme β-hexosaminidase.

-

-

Assay Procedure:

-

Wash the sensitized cells and resuspend in a buffered salt solution (e.g., Tyrode's buffer).

-

Pre-incubate the cells with various concentrations of this compound or a positive control (e.g., cromolyn sodium) for 15-30 minutes at 37°C.

-

Initiate degranulation by adding the stimulant. Incubate for 30-45 minutes at 37°C.

-

Stop the reaction by placing the plate on ice and centrifuging to pellet the cells.

-

-

Endpoint Measurement (β-hexosaminidase Assay):

-

Transfer an aliquot of the supernatant from each well to a new plate.

-

Add the pNAG substrate in a citrate buffer (pH 4.5). Incubate for 60 minutes at 37°C.

-

Stop the enzymatic reaction by adding a high pH stop buffer (e.g., glycine buffer). This develops a yellow color.

-

Read the absorbance at 405 nm.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition relative to the spontaneous release (buffer control) and total release (Triton X-100 control).

-

Plot the % inhibition of release versus the log concentration of this compound to determine its IC₅₀ for mast cell stabilization.

-

Diagram: Mast Cell Degranulation Assay Workflow

Caption: Workflow for β-hexosaminidase release assay.

Conclusion and Forward Look

The in vitro mechanism of action of an antihistamine metabolite like this compound is multifaceted. A comprehensive characterization requires a systematic approach that moves from its biochemical formation to its primary receptor interactions and its secondary, pleiotropic effects.

Based on the extensive data for desloratadine, it is hypothesized that this compound will also function as a potent H1 receptor inverse agonist. The critical, yet currently unpublished, data points are its specific H1R binding affinity (Ki) and its functional potency (IC₅₀/pA₂) in blocking histamine-induced signaling. Furthermore, determining whether it retains the mast cell stabilizing properties of its parent compound is crucial for a complete understanding of its potential contribution to the overall anti-allergic and anti-inflammatory profile of desloratadine.

The methodologies detailed in this guide provide a robust and validated roadmap for researchers to fully elucidate the in vitro pharmacology of this compound, filling a key knowledge gap in the clinical pharmacology of this widely used therapeutic agent.

References

-

PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

-

European Medicines Agency. (2017). Assessment report - Review under Article 5(3) of Regulation (EC) No 726/2004 Desloratadine-containing medicinal products. EMA. Retrieved from [Link]

-

European Medicines Agency. (2004). Aerius, INN-desloratadine. EMA. Retrieved from [Link]

-

Barecki, M. E., Okerholm, R. A., & Pieniaszek, H. J. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(8), 1173–1175. Retrieved from [Link]

-

Ghosal, A., et al. (2009). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. ResearchGate. Retrieved from [Link]

-

ScienceDirect. (n.d.). Relative Histamine Receptor Binding Affinities (Ki) for Selected H1 Antagonists. Retrieved from [Link]

-

Kazmi, F., et al. (2015). A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement. Drug Metabolism and Disposition, 43(4), 547-555. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacology of desloratadine: Special characteristics. Retrieved from [Link]

-

ResearchGate. (n.d.). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Retrieved from [Link]

-

Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. Retrieved from [Link]

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. Retrieved from [Link]

-

ResearchGate. (n.d.). A Pharmacokinetic Profile of Desloratadine in Healthy Adults, Including Elderly. Retrieved from [Link]

-

Church, M. K. (2009). Mast cell stabilizing properties of antihistamines. Journal of Investigative Dermatology, 129(11), 2573-2575. Retrieved from [Link]

-

ResearchGate. (n.d.). H1 antagonists: Receptor affinity versus selectivity. Retrieved from [Link]

-

ResearchGate. (n.d.). Proposed Fragmentation Pathways for Loratadine and Hydroxylated.... Retrieved from [Link]

-

Reddit. (2022). It appears Ketotifen isn't the only Mast Cell Stabilizing antihistamine. r/MCAS. Retrieved from [Link]

-

de Graaf, C., et al. (2019). Route to Prolonged Residence Time at the Histamine H1 Receptor: Growing from Desloratadine to Rupatadine. Journal of Medicinal Chemistry, 62(17), 7796-7807. Retrieved from [Link]

-

van der Velden, W. J. C., et al. (2022). Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology. RSC Medicinal Chemistry, 13(8), 1013-1021. Retrieved from [Link]

-

Leurs, R., et al. (2004). Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor. International Archives of Allergy and Immunology, 134(2), 115-121. Retrieved from [Link]

-

Bonger, K. M., et al. (2021). Exploring the Effect of Cyclization of Histamine H1 Receptor Antagonists on Ligand Binding Kinetics. ACS Omega, 6(20), 13038-13049. Retrieved from [Link]

-

Anthes, J. C., et al. (2002). Preclinical pharmacology of desloratadine, a selective and nonsedating histamine H1 receptor antagonist. 1st communication: receptor selectivity, antihistaminic activity, and antiallergenic effects. Arzneimittel-Forschung, 52(1), 1-10. Retrieved from [Link]

-

Wang, D. Y., et al. (2005). Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique. Allergy, 60(1), 117-124. Retrieved from [Link]

-

Maurer, M., & Weller, K. (2009). Desloratadine Inhibits Human Skin Mast Cell Activation and Histamine Release. Journal of Investigative Dermatology, 129(11), 2723-2726. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. reddit.com [reddit.com]

- 3. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Desloratadine inhibits constitutive and histamine-stimulated nuclear factor-kappaB activity consistent with inverse agonism at the histamine H1 Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. researchgate.net [researchgate.net]

- 11. Mast cell stabilizing properties of antihistamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Desloratadine prevents compound 48/80-induced mast cell degranulation: visualization using a vital fluorescent dye technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Hydroxy Desloratadine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Hydroxy Desloratadine, a significant metabolite of the second-generation antihistamine, Desloratadine. While Desloratadine is the major active metabolite of Loratadine, its subsequent hydroxylation leads to metabolites like this compound, which are crucial for understanding the drug's complete metabolic profile and potential pharmacological activity. This document outlines a proposed synthetic pathway, detailed experimental protocols, and a thorough characterization strategy employing modern analytical techniques. The causality behind experimental choices is explained, ensuring a reproducible and self-validating methodology for researchers in the field of medicinal chemistry and drug metabolism.

Introduction: The Significance of Desloratadine and its Metabolites

Desloratadine, the primary active metabolite of Loratadine, is a potent, non-sedating, long-acting tricyclic H1-receptor antagonist.[1][2] It is widely prescribed for the symptomatic relief of allergic rhinitis and chronic idiopathic urticaria. The biotransformation of Desloratadine in the human body is complex, involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6, leading to the formation of various hydroxylated metabolites.[3][4] Among these, this compound is a notable metabolite, and its synthesis and characterization are essential for a complete understanding of Desloratadine's pharmacokinetics and metabolism.

The study of such metabolites is critical for several reasons:

-

Pharmacological Activity: Metabolites can possess their own pharmacological activity, sometimes even greater than the parent drug.

-

Safety and Toxicity: Understanding the full metabolic profile is crucial for assessing the safety and potential toxicity of a drug.

-

Regulatory Requirements: Regulatory agencies often require the characterization of significant metabolites as part of the drug approval process.

-

Reference Standards: Pure, well-characterized metabolites are necessary as analytical reference standards for pharmacokinetic and drug metabolism studies.

This guide will focus on a proposed synthetic route and detailed characterization of this compound, providing a foundational methodology for its preparation and analysis.

Proposed Synthetic Pathway for this compound

Currently, a detailed, step-by-step synthesis of this compound is not extensively documented in publicly available literature. However, by leveraging established synthetic strategies for analogous compounds, particularly the published synthesis of 3-Hydroxy Desloratadine[5], a logical and feasible synthetic route can be proposed. The following multi-step synthesis is designed to be robust and adaptable.

Conceptual Workflow of the Proposed Synthesis

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from the synthesis of 3-Hydroxy Desloratadine and may require optimization for the 6-hydroxy isomer.

Step 1: Synthesis of a Suitable Precursor

The initial steps would involve the synthesis of a tricyclic ketone intermediate with a functional group amenable to the introduction of a hydroxyl group at the 6-position. This could be achieved through a multi-step process starting from a substituted pyridine derivative, similar to the approach for the 3-hydroxy analog.[5]

Step 2: Introduction of the Hydroxyl Group

A key step is the regioselective introduction of the hydroxyl group at the 6-position of the tricyclic core. This could potentially be achieved through various methods, such as:

-

Oxidation of a suitable precursor: If a methylene group is present at the 6-position, it could be oxidized to a hydroxyl group using appropriate oxidizing agents.

-

Reduction of a ketone: If a diketone precursor can be synthesized, selective reduction of the ketone at the 6-position would yield the desired hydroxyl group.

Step 3: Introduction of the Piperidinylidene Moiety

Once the hydroxylated tricyclic ketone is obtained, the piperidinylidene moiety can be introduced via a Wittig or Horner-Wadsworth-Emmons reaction. This involves reacting the ketone with a phosphonium ylide or a phosphonate carbanion derived from a protected N-substituted piperidone.

Step 4: Deprotection

If protecting groups were used for the hydroxyl group or the piperidine nitrogen during the synthesis, a final deprotection step is necessary to yield this compound.

Note on Causality: The choice of a multi-step synthesis is necessitated by the complexity of the target molecule. Protecting groups are crucial to prevent unwanted side reactions and ensure the regioselectivity of the key transformations. The selection of reagents and reaction conditions will be critical for achieving good yields and purity.

Comprehensive Characterization of this compound

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the final compound and intermediates.

Experimental Protocol: HPLC Analysis

-

Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically suitable.[6]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile, methanol) is recommended to ensure good separation of the analyte from any impurities.[6][7]

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., around 250-280 nm) is appropriate.[6]

-

Purity Calculation: The purity is determined by the peak area percentage of the main peak relative to the total peak area.

Structural Elucidation

3.2.1. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to gain structural information through fragmentation patterns.

Expected Data:

| Ion | Expected m/z |

| [M+H]⁺ | 327.1 |

| [M+Na]⁺ | 349.1 |

| Major Fragments | |

| Loss of H₂O | 309.1 |

| Cleavage of piperidine ring | Varies |

Note: The exact fragmentation pattern will need to be determined experimentally.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structure elucidation.

Experimental Protocol: NMR Analysis

-

Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or MeOD) should be used.

-

Spectra to be Acquired:

-

¹H NMR: To determine the number and chemical environment of protons.

-

¹³C NMR: To determine the number and chemical environment of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons and confirm the overall structure.

-

Expected ¹H NMR Chemical Shifts (Qualitative):

-

Aromatic Protons: Signals in the range of 7.0-8.5 ppm.

-

Piperidine and Cyclohepta Protons: A complex series of signals in the aliphatic region (1.5-4.0 ppm).

-

Proton on the Carbon Bearing the Hydroxyl Group (CH-OH): A characteristic signal, the chemical shift of which will depend on the solvent and concentration.

-

Hydroxyl Proton (OH): A broad singlet, the chemical shift of which is also solvent and concentration-dependent.

Note on Self-Validation: The combination of HPLC for purity and MS and NMR for structural confirmation provides a self-validating system. The molecular weight from MS must match the proposed structure, and all signals in the NMR spectra must be assignable to the atoms in that structure.

Other Characterization Techniques

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the hydroxyl group and C-N and C-Cl bonds.

-

Elemental Analysis: To determine the elemental composition (C, H, N, Cl) and compare it with the calculated values for the molecular formula C₁₉H₁₉ClN₂O.

Purification Strategy

Purification of the final compound and intermediates is critical to obtain a high-purity reference standard.

Purification Workflow

Caption: General purification workflow for this compound.

Experimental Protocol: Column Chromatography

-

Stationary Phase: Silica gel is a common choice for normal-phase chromatography.

-

Mobile Phase: A solvent system that provides good separation of the target compound from impurities, typically a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). The polarity of the mobile phase can be gradually increased (gradient elution) to elute compounds with different polarities.

Conclusion

This technical guide provides a robust framework for the synthesis and comprehensive characterization of this compound. By adapting established synthetic methodologies and employing a suite of modern analytical techniques, researchers can confidently prepare and validate this important metabolite. The detailed protocols and explanations of the underlying scientific principles are intended to empower researchers in drug development and medicinal chemistry to further investigate the metabolic fate and pharmacological profile of Desloratadine. The availability of a pure, well-characterized standard of this compound will be invaluable for future pharmacokinetic, drug metabolism, and safety studies.

References

- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism and Disposition, 37(2), 353-363.

- Kazmi, F., et al. (2015). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 43(9), 1301-1308.

-

PubChem. (n.d.). Desloratadine. National Center for Biotechnology Information. Retrieved from [Link]

- Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987.

- Patel, P. N., et al. (2011). A simple, rapid, sensitive and precise HPLC method has been developed for the estimation of desloratadine in pharmaceutical dosage form. Indian Journal of Pharmaceutical Sciences, 73(1), 107-110.

- Bober, K., Płonka, M., & Miszczyk, M. (2016). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Acta Poloniae Pharmaceutica, 73(4), 875-881.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2009). Proposed Fragmentation Pathways for Loratadine and Hydroxylated... Retrieved from [Link]

- Google Patents. (n.d.). CN106290657A - A kind of for detecting the method for impurity in Desloratadine.

Sources

- 1. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ias.ac.in [ias.ac.in]

- 3. Design, synthesis and antihistamine evaluations of several N-hydroxyalkyl desloratadine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists [pubmed.ncbi.nlm.nih.gov]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]

An In-depth Technical Guide to the Discovery and Isolation of 6-Hydroxy Desloratadine

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of 6-Hydroxy Desloratadine, a significant active metabolite of the second-generation antihistamine, Desloratadine. Tailored for researchers, scientists, and professionals in drug development, this document delves into the metabolic pathways leading to its formation, proposes a plausible synthetic route, and offers detailed protocols for its isolation from biological matrices and subsequent analytical characterization. The guide emphasizes the scientific rationale behind the methodologies, ensuring a deep understanding of the principles involved.

Introduction: The Significance of Desloratadine and its Metabolites

Desloratadine, the major active metabolite of Loratadine, is a potent, long-acting, non-sedating H1 receptor antagonist widely used for the symptomatic relief of allergic conditions such as rhinitis and chronic urticaria.[1] Its efficacy and favorable safety profile, particularly its low propensity to cause drowsiness due to limited penetration of the blood-brain barrier, have established it as a cornerstone in allergy treatment.[2]

Upon administration, Desloratadine undergoes extensive metabolism in the body, leading to the formation of several hydroxylated metabolites. Among these, 3-hydroxydesloratadine has been identified as a major active metabolite.[3] However, further investigations into the metabolic fate of Desloratadine have revealed the presence of other active hydroxylated species, including 5-Hydroxy Desloratadine and this compound.[4] The discovery of these metabolites is crucial for a complete understanding of Desloratadine's pharmacokinetic and pharmacodynamic profile, as they may contribute to the overall therapeutic effect and variability in patient response.

This guide focuses specifically on this compound, providing an in-depth exploration of its discovery through metabolic studies and a detailed guide to its isolation and characterization.

Discovery of this compound: A Metabolic Journey

The discovery of this compound is intrinsically linked to the study of Loratadine and Desloratadine metabolism. In vitro studies utilizing human liver microsomes (HLMs) have been instrumental in elucidating the metabolic pathways. These studies have demonstrated that the biotransformation of Loratadine involves its conversion to Desloratadine, which is then further hydroxylated at various positions on its chemical structure.[5]

Research has shown that the formation of this compound is mediated by cytochrome P450 (CYP) enzymes, specifically CYP3A4, CYP2D6, and CYP2C19.[5][6] The involvement of multiple CYP isoforms highlights the complexity of Desloratadine metabolism and suggests potential for drug-drug interactions and inter-individual variability in metabolite formation due to genetic polymorphisms in these enzymes.

The metabolic pathway can be visualized as a multi-step enzymatic process within the liver, where the parent drug is sequentially modified to produce various metabolites, each with its own potential pharmacological activity.

Caption: Metabolic pathway of Loratadine to this compound.

Proposed Synthesis of this compound

The proposed synthesis would likely commence from a suitable precursor of the tricyclic core of Desloratadine, with strategic introduction of a hydroxyl group at the 6-position.

Disclaimer: The following is a proposed synthetic route and has not been experimentally validated. It is intended for illustrative purposes for skilled synthetic chemists.

Proposed Synthetic Scheme:

A potential approach would involve the synthesis of a 6-hydroxylated analogue of the ketone precursor to Desloratadine, followed by a Grignard reaction and subsequent dehydration, similar to established methods for Desloratadine synthesis.[6]

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of a 6-Hydroxy Ketone Precursor

-

Starting Material: A suitably protected derivative of 8-chloro-5,6-dihydro-11H-benzo[8][9]cyclohepta[1,2-b]pyridin-11-one bearing a precursor to the hydroxyl group at the 6-position.

-

Reaction: Introduction of the hydroxyl group could be achieved through various methods, such as benzylic oxidation followed by reduction, or through the use of a starting material already containing the hydroxyl functionality.

-

Purification: The resulting 6-hydroxy ketone precursor would be purified using column chromatography.

Step 2: Grignard Reaction

-

Reactants: The 6-hydroxy ketone precursor and a Grignard reagent derived from N-methyl-4-chloropiperidine.

-

Procedure: The Grignard reagent would be added to a solution of the ketone in an anhydrous ether solvent at low temperature. The reaction would be carefully monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction would be quenched with a saturated aqueous solution of ammonium chloride, and the product extracted with an organic solvent.

Step 3: Dehydration and Deprotection

-

Conditions: The tertiary alcohol intermediate from the Grignard reaction would be subjected to acidic conditions to induce dehydration and form the exocyclic double bond.

-

Deprotection: If a protecting group was used for the hydroxyl group, it would be removed in this step.

-

Purification: The final product, this compound, would be purified by preparative high-performance liquid chromatography (HPLC).

Isolation and Purification of this compound from In Vitro Metabolism Studies

The isolation of this compound from a complex biological matrix, such as an in vitro metabolism incubation with human liver microsomes, requires a systematic and robust methodology to ensure high purity and recovery. The following protocol outlines a comprehensive approach from incubation to final purification.

Caption: Workflow for the isolation of this compound.

Experimental Protocol: Isolation from Human Liver Microsomes

1. In Vitro Incubation

-

Reaction Mixture: Prepare a reaction mixture containing pooled human liver microsomes (HLMs), Desloratadine (substrate), and an NADPH regenerating system in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: Incubate the mixture at 37°C for a predetermined time (e.g., 60 minutes) to allow for metabolic conversion.

2. Sample Preparation and Extraction

-

Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile. This precipitates the microsomal proteins.

-

Centrifugation: Centrifuge the quenched reaction mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

-

Evaporation: Evaporate the supernatant to dryness under a stream of nitrogen.

3. Purification by Preparative HPLC

-

Reconstitution: Reconstitute the dried extract in a small volume of the initial mobile phase for HPLC.

-

Chromatography:

-

Column: Use a preparative C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of formic acid (for improved peak shape) is typically effective.

-

Detection: Monitor the elution profile using a UV detector at a wavelength where Desloratadine and its hydroxylated metabolites absorb (e.g., around 280 nm).

-

-

Fraction Collection: Collect fractions corresponding to the peak suspected to be this compound based on its expected retention time relative to the parent compound.

Analytical Characterization

Once isolated, the identity and purity of this compound must be unequivocally confirmed using appropriate analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

5.1. High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for assessing the purity of the isolated metabolite.

| Parameter | Recommended Condition | Rationale |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides good separation of Desloratadine and its more polar hydroxylated metabolites. |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient) | A gradient elution is necessary to resolve the parent drug from its various metabolites. Formic acid improves peak shape and ionization efficiency for MS detection. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at 280 nm | Desloratadine and its metabolites exhibit UV absorbance at this wavelength. |

5.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides definitive structural confirmation and sensitive quantification.

| Parameter | Expected Value/Condition | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | Desloratadine and its metabolites readily form protonated molecules [M+H]⁺. |

| Parent Ion (Q1) | m/z 327.1 | Corresponding to the [M+H]⁺ of this compound (C₁₉H₁₉ClN₂O). |

| Product Ion (Q3) | Specific fragment ions | Fragmentation of the parent ion will yield a characteristic pattern that can be used for identification and quantification. A likely fragment would correspond to the loss of the piperidine ring or parts of it. |

A study by Zhang et al. (2020) developed an LC-MS/MS method for the simultaneous quantification of Loratadine, Desloratadine, and their hydroxylated metabolites, including 6-OH-DL, in rat plasma and tissues.[4] This method provides a valuable reference for establishing the analytical parameters for this compound.

Conclusion

The discovery and isolation of this compound represent a crucial step in fully characterizing the pharmacology of Desloratadine. As an active metabolite, it likely contributes to the overall antihistaminic and anti-inflammatory effects of the parent drug. The methodologies outlined in this guide, from its identification in metabolic studies to a proposed synthetic route and detailed isolation and analytical protocols, provide a comprehensive resource for researchers in the field. Further investigation into the specific pharmacological properties and clinical relevance of this compound is warranted to enhance our understanding of Desloratadine's therapeutic profile and to potentially inform the development of future anti-allergic agents.

References

- [This cit

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 124087, Desloratadine. [Link]

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

- [This cit

-

Tian, L., Li, J., & Wu, K. (2014). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 6(3), 982-987. [Link]

-

Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170. [Link]

- [This cit

- [This cit

- [This cit

-

Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link]

- [This cit

-

Agrawal, D. K. (2001). Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug. Expert Opinion on Investigational Drugs, 10(3), 547-560. [Link]

-

Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug metabolism letters, 3(3), 162–170. [Link]

Sources

- 1. Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and Tissue Distribution of Loratadine, Desloratadine and Their Active Metabolites in Rat based on a Newly Developed LC-MS/MS Analytical Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of loratadine and further characterization of its in vitro metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. Design, synthesis and biological activity evaluation of desloratadine analogues as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Significance of Hydroxylated Desloratadine Metabolites: A Technical Guide

An In-Depth Examination for Researchers, Scientists, and Drug Development Professionals

Preamble: Clarifying the Hydroxylation Landscape of Desloratadine

Desloratadine, a potent, second-generation antihistamine and the primary active metabolite of loratadine, undergoes extensive metabolism in the human body. While multiple hydroxylated metabolites have been identified, their biological significance and the enzymatic pathways leading to their formation are not all equally prominent. This guide directly addresses the formation of 6-hydroxydesloratadine, as requested, but places it within the broader, scientifically established context of desloratadine metabolism. The preponderance of research indicates that 3-hydroxydesloratadine is the major and most clinically relevant active metabolite.[1][2][3] Consequently, while we will first delineate what is known about 6-hydroxydesloratadine, the core of this technical guide will focus on the intricate and unique formation of 3-hydroxydesloratadine, a pathway that remained a pharmacological mystery for over two decades.

Part 1: The Role of 6-Hydroxydesloratadine and Other Minor Metabolites

Formation and Enzymology

In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes have identified several minor hydroxylated metabolites of desloratadine, including 5-hydroxydesloratadine and 6-hydroxydesloratadine.[4][5] The formation of these metabolites is primarily catalyzed by a panel of common CYP enzymes, notably CYP3A4, CYP2D6, and CYP1A1, with some minor contributions from other isoforms.[4][6]

However, these are generally considered trace or minor metabolic pathways in comparison to the principal route leading to 3-hydroxydesloratadine.[3] The available literature does not attribute significant independent pharmacological activity or a major role in the overall clinical efficacy of desloratadine to the 6-hydroxy metabolite. Its primary significance lies in its status as a product of the broad-spectrum metabolism of the parent drug by several CYP enzymes.

Part 2: The Central Enigma Solved: Formation of 3-Hydroxydesloratadine

The formation of 3-hydroxydesloratadine represents the principal metabolic pathway for desloratadine in humans.[1][2][3] For many years, the enzymes responsible for this biotransformation could not be identified in standard in vitro systems, presenting a significant puzzle in drug metabolism studies.[5] Recent groundbreaking research has elucidated a novel, sequential, and cooperative enzymatic process.

A Unique Two-Enzyme Pathway: UGT2B10 and CYP2C8

The formation of 3-hydroxydesloratadine is not a straightforward hydroxylation reaction. Instead, it involves a mandatory intermediate step of glucuronidation, a Phase II metabolic reaction, prior to the Phase I hydroxylation.[1]

-

N-Glucuronidation by UGT2B10: The first and obligatory step is the attachment of a glucuronic acid moiety to the nitrogen atom of desloratadine's piperidine ring, catalyzed by the enzyme UDP-glucuronosyltransferase 2B10 (UGT2B10).[1][7] This creates a desloratadine-N-glucuronide conjugate.

-

Hydroxylation by CYP2C8: This N-glucuronide conjugate then serves as the substrate for the cytochrome P450 enzyme CYP2C8, which hydroxylates the molecule at the 3-position.[1][6]

-

Deconjugation: Following hydroxylation, the N-glucuronide is rapidly hydrolyzed, likely through a non-enzymatic process, to yield the final product: 3-hydroxydesloratadine.[1]

This sequential glucuronidation-oxidation pathway is an unusual and highly specific mechanism in drug metabolism, which explains why conventional in vitro experiments with CYP enzymes alone failed to produce the metabolite.[5] Both NADPH (a cofactor for CYP enzymes) and UDP-glucuronic acid (the sugar donor for UGT enzymes) are required for the reaction to proceed.[6]

Caption: Metabolic pathways of Desloratadine.

Biological Significance of 3-Hydroxydesloratadine

-

Sustained Antihistaminic Activity: 3-hydroxydesloratadine is an active metabolite, meaning it also possesses antihistaminic properties.[2][8] Its formation and subsequent slow elimination contribute to the long-lasting, 24-hour efficacy of desloratadine.[8]

-